3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
“3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as allyl, methoxyphenyl, and thiazolylmethylthio contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides and a suitable base.
Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the thienopyrimidine core.
Thiazolylmethylthio Substitution:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
“3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thienopyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological targets such as kinases or G-protein coupled receptors.
Medicine
Medicinally, compounds with similar structures have shown promise as anti-cancer, anti-inflammatory, and antimicrobial agents. Research into this compound could explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as additives in chemical processes. Their unique chemical properties can enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of “3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one” would depend on its specific interactions with molecular targets. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Modulate Receptors: Interact with cell surface receptors to modulate signaling pathways.
Alter Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Methoxyphenyl Compounds: Molecules containing the methoxyphenyl group with varying additional functional groups.
Thiazole Derivatives: Compounds featuring the thiazole ring with different substituents.
Uniqueness
The uniqueness of “3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
The compound 3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that integrates various functional groups known for their biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure
The molecular structure of the compound can be broken down into several key components:
- Thieno[2,3-d]pyrimidin-4(3H)-one core : Known for its role in various biological activities.
- Allyl group : Enhances reactivity and may contribute to biological effects.
- Methoxyphenyl and thiazole moieties : These groups are associated with diverse pharmacological activities.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyrimidine rings often exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential for this compound in antimicrobial therapy.
Anticancer Potential
The thieno[2,3-d]pyrimidine derivatives have been studied for their anticancer effects. A related study demonstrated that modifications in the pyrimidine structure can lead to enhanced inhibition of cancer cell proliferation. This suggests that this compound may also possess similar anticancer properties.
Anti-inflammatory Effects
Compounds with thiazole rings have been reported to exhibit anti-inflammatory activity. For example, certain thiazole derivatives showed significant inhibition of inflammatory cytokines in vitro. This property may extend to the compound , warranting further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling : The presence of the thiazole group may influence signaling pathways relevant to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have demonstrated the ability to scavenge ROS, thereby protecting cells from oxidative stress.
Case Studies and Research Findings
-
Anticancer Evaluation :
- A study evaluated a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors, showing promising antiproliferative activity against cancer cell lines .
- Another investigation focused on bis-thiazole derivatives that exhibited significant cytotoxicity against A549 lung adenocarcinoma cells .
- Anti-inflammatory Studies :
Data Table: Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thiazole Derivatives | Thiazole ring | Antimicrobial, anticancer |
Pyrimidine Derivatives | Pyrimidine core | Anticancer |
Allyl Compounds | Allyl group | Reactive intermediates |
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S3/c1-4-9-24-20(25)18-17(14-5-7-16(26-3)8-6-14)12-28-19(18)23-21(24)29-11-15-10-27-13(2)22-15/h4-8,10,12H,1,9,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXXOGGOOKOBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)OC)C(=O)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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